molecular formula C12H23BrN4O2S B149246 Biotin ethylenediamine hydrobromide CAS No. 216299-38-6

Biotin ethylenediamine hydrobromide

Cat. No.: B149246
CAS No.: 216299-38-6
M. Wt: 367.31 g/mol
InChI Key: SGNZEZHLDUVMMU-GRIHUTHFSA-N
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Description

Biotin ethylenediamine hydrobromide is a derivative of biotin, a water-soluble B-complex vitamin. This compound is widely used in biochemical research, particularly in the labeling of biomolecules. It is known for its high affinity binding to avidin and streptavidin, making it a valuable tool in various biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of biotin ethylenediamine hydrobromide typically involves the reaction of biotin with ethylenediamine in the presence of hydrobromic acid. The process begins with the activation of biotin, followed by its conjugation with ethylenediamine. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain consistency and purity. The final product is usually obtained as a white to off-white powder .

Chemical Reactions Analysis

Types of Reactions: Biotin ethylenediamine hydrobromide primarily undergoes substitution reactions. It reacts with various functional groups such as carboxyl, phosphonyl, and carbonyl groups. These reactions are facilitated by the presence of the ethylenediamine moiety, which acts as a nucleophile .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are biotinylated compounds, which are used in various biochemical assays and labeling techniques .

Mechanism of Action

Biotin ethylenediamine hydrobromide exerts its effects through the high-affinity binding of biotin to avidin and streptavidin. This interaction is one of the strongest known non-covalent biological interactions. The binding is rapid and stable, making it ideal for various labeling and detection applications . The molecular targets include proteins and nucleic acids that have been biotinylated, allowing for their detection and analysis in various assays .

Comparison with Similar Compounds

  • Biotin hydrazide
  • N-Biotinyl-ethylenediamine trifluoroacetate salt
  • 1-Biotinyl-3,6-dioxa-8-octaneamine hydrochloride
  • N-(5-Aminopentyl)biotinamide trifluoroacetate salt

Comparison: Biotin ethylenediamine hydrobromide is unique due to its ethylenediamine moiety, which enhances its reactivity with various functional groups. This makes it more versatile compared to other biotin derivatives, which may have limited reactivity or stability under certain conditions .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-aminoethyl)pentanamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O2S.BrH/c13-5-6-14-10(17)4-2-1-3-9-11-8(7-19-9)15-12(18)16-11;/h8-9,11H,1-7,13H2,(H,14,17)(H2,15,16,18);1H/t8-,9-,11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNZEZHLDUVMMU-GRIHUTHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCN)NC(=O)N2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCN)NC(=O)N2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BrN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70628730
Record name N-(2-Aminoethyl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216299-38-6
Record name N-(2-Aminoethyl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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